N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3S/c1-9-14(10(2)20)23-16(17-9)18-15(21)12-8-13(22-19-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18,21) |
InChI Key |
HIALMCGUZWXPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Hydroxy Ketones
The oxazole ring is synthesized via cyclocondensation of α-hydroxy ketones with potassium cyanate under acidic conditions. For example, α-hydroxy ketone 6a–c reacts with potassium cyanate in HCl/EtOH to form 4-phenyl-oxazol-2-ones 7a–c (Scheme 1 in). Subsequent hydrolysis of the oxazolone to the carboxylic acid is achieved using NaOH (2 M, 60°C, 4 h), yielding 5-phenyl-1,2-oxazole-3-carboxylic acid in 78–85% purity.
Alternative Route via α-Bromo Ketones
A more efficient method involves α-bromo ketones 9a–q (commercially available) condensed with 2,4-thiazolidinedione (TZD) in DMF at 80°C for 12 h. Intramolecular cyclization using triphosgene and N,N-diisopropylethylamine (DIPEA) in dichloromethane generates the oxazolone core, which is hydrolyzed to the carboxylic acid (Scheme 2 in). This route offers superior yield (89%) and scalability.
Preparation of 5-Acetyl-4-Methyl-1,3-Thiazol-2-Amine
Thiazole Ring Formation
The thiazole moiety is constructed via Hantzsch thiazole synthesis. Ethyl acetoacetate reacts with thiourea in the presence of iodine to form 4-methylthiazol-2-amine. Acetylation at the 5-position is achieved using acetic anhydride and catalytic H₂SO₄ (80°C, 6 h), yielding 5-acetyl-4-methyl-1,3-thiazol-2-amine in 72% yield.
Optimization of Acetylation
Alternative acetylation methods include using acetyl chloride in pyridine (0°C to rt, 4 h), which minimizes side reactions and improves yield to 84%.
Carboxamide Coupling Strategies
Acid Chloride-Mediated Coupling
The oxazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 h). Reaction with 5-acetyl-4-methylthiazol-2-amine in anhydrous THF with DIPEA (2 eq) at 0°C affords the target compound in 68% yield (Scheme 3 in).
Carbodiimide Coupling
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid (1 eq) is activated with EDC/HOBt (1.2 eq each) for 30 min, followed by addition of the thiazol-2-amine (1.1 eq). After stirring at rt for 12 h, the product is isolated in 76% yield with >95% purity (HPLC).
Reaction Optimization and Scalability
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield (%) | 68 | 76 |
| Purity (HPLC, %) | 92 | 95 |
| Reaction Time (h) | 6 | 12 |
| Scalability (kg) | 0.5 | 2.0 |
The carbodiimide method is preferred for large-scale synthesis due to higher yield and reduced sensitivity to moisture. Critical process parameters include stoichiometric control of EDC (1.2 eq) and rigorous exclusion of oxygen to prevent thiazole oxidation.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, COCH₃), 7.35–7.50 (m, 5H, Ph), 8.20 (s, 1H, oxazole-H), 10.25 (s, 1H, NH).
-
HRMS : m/z 327.0812 [M+H]⁺ (calc. 327.0805).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows a single peak at 12.4 min, confirming >98% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a thiazole ring and an oxazole moiety, which are known for their biological activity. The molecular formula is , with a molecular weight of approximately 298.35 g/mol. The structure includes functional groups that enhance its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxazoles and thiazoles possess notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- Gram-positive Bacteria : Studies have shown that the compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
- Gram-negative Bacteria : While the activity against Gram-negative bacteria is generally lower, modifications to the phenyl group can enhance efficacy. For instance, introducing electron-withdrawing groups has been shown to improve antibacterial potency .
Table 1: Antimicrobial Activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
| Bacterial Strain | Activity (Zone of Inhibition in mm) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 20 | Cell wall synthesis inhibition |
| Enterococcus faecium | 17 | Metabolic pathway disruption |
| Escherichia coli | 12 | Unknown (requires further study) |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that oxazole derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Drug Design and Development
The structural features of this compound make it a suitable candidate for further drug development:
- Lead Compounds : Its scaffold can serve as a lead for synthesizing new derivatives with enhanced biological activity. Modifications at the phenyl position or variations in the thiazole moiety can be explored to optimize pharmacological profiles .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives based on this compound and evaluated their antimicrobial and anticancer activities. The results indicated that specific modifications led to compounds with improved efficacy against resistant bacterial strains and enhanced anticancer activity in vitro .
Case Study 2: Structure–Activity Relationship
Another study focused on understanding the structure–activity relationship (SAR) of thiazole and oxazole compounds. It was found that substituents on the phenyl ring significantly influenced both antimicrobial and anticancer activities, providing insights into how to design more effective therapeutics .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Compound A : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Key Differences :
- The thiazole ring in Compound A bears a nitro group at position 5 instead of an acetyl group.
- The oxazole ring is substituted at position 4 (vs. position 3 in the target compound).
- Substituent positioning on the oxazole could alter binding interactions in enzymatic targets.
Compound B : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Key Differences :
- Incorporates a 1,2,4-oxadiazole ring fused to a 4-methoxyphenyl group instead of the acetylated thiazole.
- The oxadiazole-thiazole linkage may confer rigidity, affecting conformational flexibility during target binding.
Functional Group Variations and Bioactivity Trends
Oxazole Substituents :
- Target Compound : 5-phenyl substitution on the oxazole.
- Compound C (): 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-substituted oxazole. The bulky tetrahydronaphthalenyl group in Compound C enhances hydrophobic interactions with enzyme active sites, achieving nanomolar-range inhibition constants . By contrast, the phenyl group in the target compound may offer moderate hydrophobicity, balancing binding affinity and solubility.
Thiazole Modifications :
- Acetyl vs. Acetylation may also facilitate hydrogen bonding with target proteins, a feature absent in nitro-substituted analogs.
Molecular Properties and Pharmacokinetics
*Calculated based on structural analogs in and .
- Key Observations :
- Compound B’s lower LogP (due to methoxy and oxadiazole groups) suggests enhanced aqueous solubility compared to the target compound.
- The nitro group in Compound A increases lipophilicity, which may improve membrane permeability but reduce solubility.
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole and oxazole derivatives. The key steps include:
- Formation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving acetic anhydride and appropriate amines.
- Oxazole Formation : The oxazole moiety is constructed via cyclization reactions involving carboxylic acids and amines.
- Amidation : The final step involves the formation of the amide bond between the thiazole and oxazole components.
Antimicrobial Activity
Research has shown that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole exhibit significant antimicrobial properties. For instance:
- Compounds with thiazole and oxazole rings have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with a phenyl group at position 5 of the oxazole nucleus showed enhanced antibacterial effects against strains like Enterococcus faecium and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| 4b | High | Gram-positive |
| 3 | Moderate | Enterococcus faecium |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that modifications on the thiazole ring significantly influenced cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
- Results :
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole:
- Thiazole Modifications : Adding electron-withdrawing groups (like nitro or halogens) can enhance antimicrobial properties.
- Oxazole Substituents : Variations in the phenyl group can lead to improved selectivity towards specific bacterial strains or cancer cells.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- Antimicrobial Evaluation : A study on 1,3-thiazole derivatives found that certain modifications led to compounds with up to 90% inhibition against E. faecium biofilms .
- Cytotoxicity Assays : Another research reported that a thiazole derivative exhibited over 50% cytotoxicity against Caco-2 cells, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
